Methyl 5-chloro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with a carboxylate group, a sulfonyl group, and a piperazine ring linked to a methoxyphenyl group. Its unique structure suggests potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized via a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Carboxylate Group: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.
Sulfonylation: The sulfonyl group is added via a sulfonyl chloride reagent in the presence of a base.
Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine displaces a leaving group on the thiophene ring.
Methoxyphenyl Addition: The final step involves the attachment of the methoxyphenyl group to the piperazine ring, typically through a coupling reaction using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in organic synthesis and materials science.
Biology
Biologically, the compound’s structure suggests potential as a pharmacophore in drug design. The piperazine ring is a common motif in many pharmaceuticals, indicating possible applications in developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as anti-inflammatory, antimicrobial, or anticancer agents. The sulfonyl group is known to enhance the bioactivity of many drugs.
Industry
Industrially, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 5-chloro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring could facilitate binding to specific proteins, while the sulfonyl group might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-sulfonylamino-2-thiophenecarboxylate
- 5-chloro-2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-9H-xanthen-9-one hydrochloride
Uniqueness
Compared to similar compounds, Methyl 5-chloro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate stands out due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of both a sulfonyl group and a piperazine ring is particularly noteworthy, as it suggests potential for diverse applications in drug design and materials science.
This detailed overview highlights the multifaceted nature of this compound, showcasing its potential across various scientific disciplines
Properties
Molecular Formula |
C17H19ClN2O5S2 |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
methyl 5-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H19ClN2O5S2/c1-24-13-6-4-3-5-12(13)19-7-9-20(10-8-19)27(22,23)14-11-15(18)26-16(14)17(21)25-2/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
QKEGKLFNAGECFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(SC(=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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